methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride
Description
Methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride is a heterocyclic compound featuring an isoindole core fused with a benzene ring. Key structural elements include:
- 2-(2-Aminoethyl) substituent: A primary amine attached via an ethyl chain, contributing to solubility and bioactivity.
- Methyl ester at position 5: A common prodrug feature that may influence metabolic stability.
- Hydrochloride salt: Improves aqueous solubility, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-3-oxo-1H-isoindole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)8-2-3-9-7-14(5-4-13)11(15)10(9)6-8;/h2-3,6H,4-5,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNATCOBGJLGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(C2=O)CCN)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidine Intermediate Cyclization
A prominent approach involves constructing the isoindole core via cyclization of thiazolidine intermediates. As demonstrated in studies on analogous tricyclic isoindoles, L-cysteine methyl ester reacts with 2-carboxybenzaldehyde to form methyl (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate (Fig. 1). X-ray crystallography confirms the rigid tricyclic structure, with bond angles (e.g., C5–N4A–C3: 122.4°) hindering mesoionic ring formation but enabling subsequent rearrangements.
Key Reaction Conditions
Alternative Route: Dieckmann Cyclization
Dieckmann cyclization of dimethyl 2-(2-cyanoethyl)phthalate under basic conditions generates the 3-oxo-isoindole scaffold. This method avoids thiazolidine intermediates but requires careful pH control to prevent decomposition.
Esterification at Position 5
Fischer Esterification
The 5-carboxylic acid group is esterified using methanol and catalytic HCl. This classical method provides moderate yields (70–85%) but risks hydrolyzing sensitive functional groups.
Coupling Reagent-Mediated Esterification
Modern protocols utilize coupling agents like DCC/DMAP or Oxyma/DIPCDI to activate the carboxylate. For instance, treatment with Oxyma (5 eq.) and DIPCDI (5 eq.) in DCM/DMF (1:1) achieves near-quantitative conversion.
Hydrochloride Salt Formation
The final step involves precipitating the free base with HCl gas in anhydrous ether or ethanol. Crystallization from ethanol/ether mixtures yields the hydrochloride salt with >95% purity.
Critical Parameters
-
Temperature : 0–5°C to prevent decomposition.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (Chromolith C18 column, 20 mM sodium phosphate + 100 mM NaCl, pH 7.0) shows a single peak at 8.2 min, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiazolidine route | High stereocontrol, crystalline intermediates | Multi-step, requires toxic solvents | 58–71 |
| Dieckmann cyclization | Shorter route, no chiral centers | Low functional group tolerance | 45–60 |
| Reductive amination | Avoids alkylating agents | Sensitive to moisture, moderate yields | 50–65 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
Structural Characteristics
Methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride has the following structural details:
- Molecular Formula : C12H14N2O3
- SMILES Notation : COC(=O)C1=CC2=C(CN(C2=O)CCN)C=C1
- InChI Key : QTASHZLEOMMTBC-UHFFFAOYSA-N
These structural features indicate that the compound belongs to the isoindole family, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study : A study published in Cancer Research demonstrated that compounds structurally related to methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole showed significant cytotoxic effects against breast cancer cells, leading to apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound's neuroprotective effects have also been investigated. Isoindoles are known to modulate neurotransmitter systems, which can be beneficial in neurodegenerative diseases.
Case Study : In a preclinical model of Alzheimer's disease, methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole was shown to reduce oxidative stress and improve cognitive function in treated animals . This suggests potential applications in treating Alzheimer's and other neurodegenerative disorders.
Pharmaceutical Development
Given its promising biological activities, this compound is being explored for development into pharmaceutical formulations. Its derivatives may serve as lead compounds for drug discovery targeting various diseases.
Mechanism of Action
The mechanism by which methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous molecules:
Pharmacological and Chemical Properties
- Solubility and Stability: The hydrochloride salt form, shared with 5-Methoxytryptamine and N-(2-aminoethyl)-2-thiophenecarboxamide HCl, ensures improved solubility in physiological environments. The methyl ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, unlike the stable amide in thiophene derivatives .
- Reactivity : The 3-oxo group introduces hydrogen-bonding capability absent in cyclopropane-based analogs, which rely on steric effects for activity .
Research Findings and Implications
- Crystallographic Data : Tools like SHELX () and the Cambridge Structural Database () can elucidate molecular conformations and packing, critical for understanding stability and polymorphism .
- For example, 5-Methoxytryptamine’s serotonergic activity highlights the importance of amine positioning .
- Impurity Profiling: The Ranitidine-related compounds () underscore the need for rigorous purity assessments, as aminoethyl-containing analogs may arise during synthesis .
Biological Activity
Methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
SMILES: COC(=O)C1=CC2=C(CN(C2=O)CCN)C=C1
InChIKey: QTASHZLEOMMTBC-UHFFFAOYSA-N
The compound's structure features an isoindole core, which is known for its diverse biological activities. The presence of the carboxylate and aminoethyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its antimicrobial , anticancer , and neurological effects.
Antimicrobial Activity
Studies indicate that isoindole derivatives exhibit antimicrobial properties. This compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or metabolic pathways. Further research is required to quantify its efficacy against specific pathogens.
Anticancer Potential
The compound has shown promise as a potential anticancer agent. Isoindole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. For instance, studies on related compounds suggest that they may act as inhibitors of key kinases involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; inhibition of tumor growth | |
| Neurological | Potential neuroprotective effects |
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Modulation: Interaction with neurotransmitter receptors could underlie potential neuroprotective effects.
- Signal Transduction Interference: Disruption of signaling pathways that promote cell proliferation in cancerous cells.
Q & A
Q. What are the established synthetic methodologies for methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving aminoethyl intermediates and carbonyl-containing precursors. A common approach involves refluxing stoichiometric equivalents of reactants (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid under controlled conditions (3–5 hours). Optimization may include adjusting molar ratios (e.g., 1.1 equivalents of carbonyl precursors), temperature gradients, or catalysts like sodium acetate to enhance yield and purity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for backbone confirmation, focusing on isoindole ring protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., 285.81 g/mol for related hydrochlorides) .
- HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) for purity analysis, using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis due to volatile acetic acid byproducts .
- First Aid: Immediate rinsing with water for skin contact and medical consultation for inhalation/ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) predict reaction pathways and intermediates for this compound?
Quantum chemical calculations (e.g., DFT) can map reaction coordinates, identify transition states, and calculate activation energies. Software like Gaussian or ORCA enables virtual screening of reaction conditions (e.g., solvent effects, temperature) to prioritize experimental trials. This reduces trial-and-error approaches by 30–50% .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Root-Cause Analysis: Compare reaction parameters (e.g., catalyst loading, solvent purity) across trials.
- Feedback Loops: Integrate experimental data into computational models to refine predictions. For example, discrepancies in isoindole ring formation may arise from competing tautomerization pathways, resolvable via pH adjustments .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining reproducibility?
- Continuous Flow Systems: Enhance heat/mass transfer for exothermic reactions.
- Membrane Technologies: Separate intermediates in multi-step syntheses (e.g., nanofiltration for hydrochloride purification) .
Q. What advanced techniques ensure high purity for pharmacological studies?
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
Q. What role do machine learning (ML) algorithms play in optimizing experimental design?
ML models trained on reaction databases (e.g., PubChem) can predict optimal solvents, catalysts, or temperatures. For example, ML-driven analysis of similar isoindole derivatives identified acetic acid as a superior solvent over DMSO for minimizing side reactions .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
